molecular formula C9H13ClO4 B13178056 Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate

Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13178056
M. Wt: 220.65 g/mol
InChI Key: NXXGEAUSLNNVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a heterocyclic compound with the molecular formula C9H13ClO4. It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-1,7-dioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-12-7(11)9(10)8(14-9)3-2-5-13-6-4-8/h2-6H2,1H3

InChI Key

NXXGEAUSLNNVGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCCOCC2)Cl

Origin of Product

United States

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